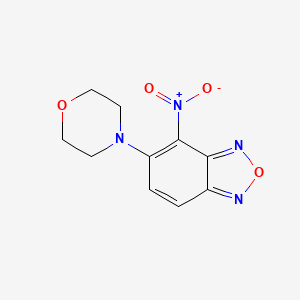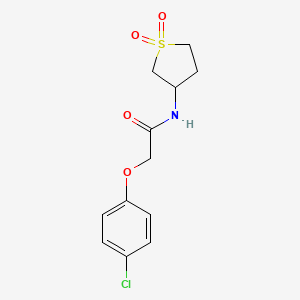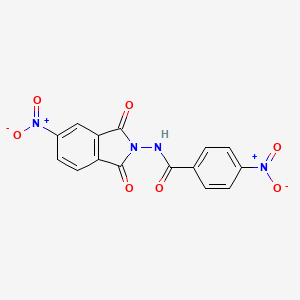![molecular formula C18H20ClFN2O3S B4930786 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide, commonly known as CFTR inhibitor-172, is a chemical compound that is used in scientific research to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis. CFTR inhibitor-172 has been developed as a tool to study the role of CFTR in cellular physiology and as a potential therapeutic target for the treatment of cystic fibrosis.
Mechanism of Action
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 acts as a competitive inhibitor of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide protein, binding to the ATP-binding site of the protein and preventing its function. This leads to a decrease in chloride ion transport across cell membranes, which can be measured using various techniques, including patch-clamp electrophysiology and fluorescence microscopy.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 has been shown to have a variety of biochemical and physiological effects in cells and tissues. It can lead to changes in ion transport, membrane potential, and cell signaling pathways. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 has also been shown to have anti-inflammatory and anti-oxidant effects in some cell types.
Advantages and Limitations for Lab Experiments
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 is a valuable tool for studying the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide in cellular physiology and as a potential therapeutic target for the treatment of cystic fibrosis. Its advantages include its specificity for N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide and its ability to inhibit N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide function in a reversible manner. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172. These include the development of more potent and selective N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitors, the investigation of the effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide dysfunction on other cellular processes, and the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 as a therapeutic agent for the treatment of cystic fibrosis. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 could be used in combination with other drugs to enhance their efficacy in the treatment of cystic fibrosis and other diseases.
Synthesis Methods
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluorobenzylamine to form N-(2-fluorobenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with isopropyl glycine to form the final product, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 is widely used in scientific research to study the function of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide protein in cellular physiology. It has been used to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide in ion transport, cell signaling, and membrane trafficking. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide inhibitor-172 has also been used to study the effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide dysfunction on cellular processes, including inflammation, oxidative stress, and apoptosis.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-13(2)21-18(23)12-22(11-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUHAVUUAWUMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)